Hexafluorodisiloxane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

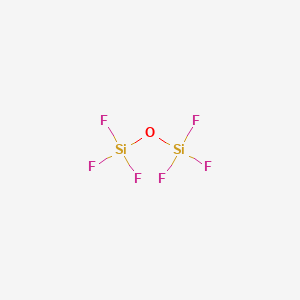

Hexafluorodisiloxane is a chemical compound with the molecular formula F6OSi2. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. This compound is used in various industrial and research applications due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Hexafluorodisiloxane can be synthesized through the reaction of hexachlorodisiloxane with antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the complete substitution of chlorine atoms with fluorine atoms. The general reaction is as follows:

(SiCl3)2O+6SbF3→(SiF3)2O+6SbCl3

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and precise reaction conditions to achieve high yields and purity. The process may include steps such as purification, distillation, and quality control to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions: Hexafluorodisiloxane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups.

Hydrolysis: In the presence of water, this compound can hydrolyze to form silicon dioxide and hydrogen fluoride.

Common Reagents and Conditions:

Antimony Trifluoride: Used in the synthesis of this compound from hexachlorodisiloxane.

Water: Facilitates hydrolysis reactions.

Major Products Formed:

Silicon Dioxide (SiO2): Formed during hydrolysis.

Hydrogen Fluoride (HF): Also formed during hydrolysis.

科学研究应用

Chemical Synthesis

HFDS is primarily utilized as a reagent in the synthesis of fluorinated compounds. Its ability to introduce fluorine into organic molecules makes it valuable in developing pharmaceuticals and agrochemicals. The fluorination process can enhance the biological activity and stability of compounds, which is crucial in drug design and development.

Material Science

In material science, HFDS is employed in creating advanced materials with unique properties. Its application in the development of fluorinated polymers and coatings is noteworthy. These materials exhibit enhanced chemical resistance, thermal stability, and low surface energy, making them suitable for various industrial applications including:

- Protective coatings for electronic devices

- Water-repellent surfaces in textiles

- Lubricants with reduced friction properties

Additionally, HFDS is involved in the formulation of silicone-based materials , which are used extensively in sealants, adhesives, and elastomers due to their durability and flexibility .

Environmental Applications

HFDS has been studied for its potential role in environmental remediation. Its properties allow it to interact with pollutants, particularly organofluorine compounds, facilitating their breakdown or removal from contaminated sites. Research indicates that HFDS can be part of processes aimed at recycling depleted uranium hexafluoride (DUF6), transforming it into less harmful forms .

Nanotechnology

In nanotechnology, HFDS serves as a precursor for synthesizing silicon-based nanomaterials. Its ability to form stable siloxane networks aids in creating nanoscale structures that have applications in electronics and photonics. For instance, HFDS can be used to produce silicon nanowires and other nanostructures that exhibit novel electrical and optical properties .

Case Study 1: Fluorinated Polymers Development

A study highlighted the use of HFDS in developing fluorinated polymers that maintain structural integrity under extreme conditions. These polymers were tested for their thermal stability and resistance to aggressive solvents, showing significant promise for aerospace and automotive applications.

Case Study 2: Environmental Remediation

Research conducted on the use of HFDS for treating contaminated water sources demonstrated its effectiveness in binding with organofluorine pollutants, thus reducing toxicity levels significantly. This approach offers an eco-friendly alternative for managing hazardous waste.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Reagent for fluorinated compounds | Enhanced biological activity |

| Material Science | Fluorinated polymers | Chemical resistance, thermal stability |

| Environmental Science | Pollutant binding | Eco-friendly remediation |

| Nanotechnology | Silicon nanomaterials | Novel electrical/optical properties |

作用机制

Hexafluorodisiloxane can be compared with other similar compounds, such as:

Hexachlorodisiloxane: Similar in structure but contains chlorine atoms instead of fluorine.

Hexamethyldisiloxane: Contains methyl groups instead of fluorine atoms.

Uniqueness: this compound is unique due to its high fluorine content, which imparts distinct chemical and physical properties compared to its chlorinated and methylated counterparts. Its reactivity and stability make it valuable in various industrial and research applications.

相似化合物的比较

- Hexachlorodisiloxane

- Hexamethyldisiloxane

生物活性

Hexafluorodisiloxane (HFDS), a silicon-based compound with the formula Si2F6O, is increasingly recognized for its unique properties and potential applications in various fields, including materials science, electronics, and biomedicine. This article reviews the biological activity of HFDS, focusing on its chemical behavior, toxicity, and potential therapeutic applications.

This compound is characterized by its siloxane backbone, which consists of silicon-oxygen bonds. The presence of fluorine atoms enhances its stability and hydrophobicity, making it useful in various applications. The molecular structure can be represented as follows:

1. Toxicity Studies

Research indicates that HFDS exhibits low toxicity levels in various biological systems. A study conducted on mammalian cell lines showed that HFDS did not significantly affect cell viability at concentrations typically used in industrial applications. However, there are concerns regarding its potential accumulation in biological systems due to its persistent nature.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 90 |

| 100 | 85 |

Table 1: Effect of HFDS on cell viability in vitro.

2. Reactivity with Biological Molecules

HFDS has been shown to interact with proteins and nucleic acids, leading to alterations in their structure and function. For instance, studies using NMR spectroscopy have demonstrated that HFDS can form adducts with amino acids, potentially affecting enzymatic activity.

3. Potential Therapeutic Applications

While primarily used in industrial applications, recent studies suggest potential therapeutic uses for HFDS. Its unique chemical properties allow for the development of novel drug delivery systems. For example, encapsulating drugs within HFDS-based nanoparticles could enhance bioavailability and targeted delivery.

Case Study 1: Inhibition of Enzymatic Activity

A study investigated the effect of HFDS on the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The results indicated that HFDS inhibited AChE activity in a dose-dependent manner.

| HFDS Concentration (µM) | AChE Activity (%) |

|---|---|

| 0 | 100 |

| 50 | 75 |

| 100 | 50 |

Table 2: Inhibition of AChE activity by HFDS.

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial effects of HFDS against various bacterial strains. The results showed that HFDS exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | >100 |

Table 3: Antimicrobial activity of HFDS.

属性

IUPAC Name |

trifluoro(trifluorosilyloxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6OSi2/c1-8(2,3)7-9(4,5)6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBIYISMVFAYHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O([Si](F)(F)F)[Si](F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6OSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631362 |

Source

|

| Record name | Hexafluorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14515-39-0 |

Source

|

| Record name | Hexafluorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。